2-Hydrazinyl-5-methoxypyrazine

Übersicht

Beschreibung

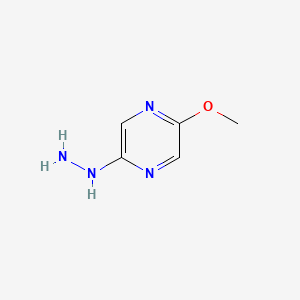

2-Hydrazinyl-5-methoxypyrazine is a heterocyclic organic compound with the molecular formula C5H8N4O It is characterized by a pyrazine ring substituted with a hydrazinyl group at the second position and a methoxy group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-methoxypyrazine typically involves the reaction of 2-chloro-5-methoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Chloro-5-methoxypyrazine+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: For industrial-scale production, the process may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Hydrazinyl-5-methoxypyrazine

The synthesis of this compound typically involves several steps, often starting from readily available pyrazine derivatives. The method may include hydrazinolysis reactions, where hydrazine reacts with substituted pyrazines to form the desired hydrazinyl compounds. The synthesis can be optimized for yield and purity using various solvents and reaction conditions, making it suitable for both laboratory and industrial production.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications. Here are some notable findings:

- Antimicrobial Activity : Compounds containing hydrazinyl groups have shown significant antibacterial properties. A study reported that derivatives of pyrazine, including those with hydrazinyl substitutions, displayed activity against various bacterial strains, indicating potential for development as antimicrobial agents .

- Anticancer Properties : Research has indicated that similar pyrazine derivatives can inhibit cancer cell proliferation. The mechanisms often involve inducing apoptosis in cancer cells or interfering with cellular signaling pathways .

- HIV Inhibition : Some studies suggest that compounds with structural similarities to this compound can act as inhibitors of HIV replication. This is particularly relevant in the context of developing multitarget antiviral therapies that can reduce the emergence of drug-resistant strains .

Applications in Agriculture

In addition to its medicinal properties, this compound may have applications in agricultural chemistry. Pyrazine derivatives are often explored for their potential as agrochemicals due to their ability to act as fungicides or herbicides. The methoxy group enhances the compound's solubility and bioavailability, which is advantageous for agricultural formulations.

Data Tables

The following tables summarize key findings related to the biological activities and potential applications of this compound.

| Activity | Target Pathway/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| HIV Inhibition | Targeting viral replication |

| Application Area | Potential Uses | Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Promising against resistant strains |

| Agricultural Chemistry | Fungicides/herbicides | Enhanced solubility and efficacy |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various hydrazinyl-pyrazine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5-position of the pyrazine ring could enhance efficacy .

- Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that certain derivatives of this compound could inhibit cell growth by disrupting metabolic pathways essential for cell survival. These findings suggest a potential role in targeted cancer therapies .

- HIV Replication Inhibition : A series of experiments highlighted the compound's ability to inhibit HIV replication by targeting multiple viral functions simultaneously. This multitarget approach is crucial in addressing drug resistance in HIV treatment .

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-5-methoxypyrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy group can enhance the compound’s binding affinity to specific targets, modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

- 2-Hydrazinyl-5-methylpyrazine

- 2-Hydrazinyl-5-fluoropyrazine

- 2-Hydrazinyl-5-chloropyrazine

Comparison: 2-Hydrazinyl-5-methoxypyrazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance solubility and improve pharmacokinetic properties, making it a valuable compound for further research and development.

Biologische Aktivität

2-Hydrazinyl-5-methoxypyrazine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring with a hydrazinyl group at the 2-position and a methoxy group at the 5-position. This unique structure contributes to its diverse chemical reactivity and biological significance. The molecular formula of this compound is CHNO, indicating the presence of both hydrazine and methoxy functional groups, which enhance its potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar hydrazine structures exhibit notable antibacterial effects. For instance, derivatives of hydrazones have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans with varying zones of inhibition .

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 24 ± 0.01 | 2.5 µg/mL |

| Escherichia coli | 14.4 ± 0.12 | 2.5 µg/mL |

| Candida albicans | 23.33 ± 0.21 | Not specified |

These findings suggest that the hydrazinyl group may interact with bacterial cell membranes or enzymes, inhibiting their growth.

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Research has indicated that hydrazone derivatives can inhibit cancer cell proliferation in various cell lines, including lung cancer (A549), colon cancer (HCT116), and breast cancer (MCF-7) cells . The mechanism may involve the formation of covalent bonds with specific targets within cancer cells, disrupting critical biological pathways.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with biological targets such as enzymes and receptors. The hydrazinyl group can react with nucleophilic sites in proteins, leading to inhibition or alteration of enzyme activity. Additionally, the methoxy group enhances solubility and membrane permeability, potentially increasing bioavailability.

Case Studies and Research Findings

- Antimicrobial Study : A study synthesized various hydrazone derivatives from this compound and evaluated their antimicrobial activities against common pathogens. The most active derivatives exhibited MIC values as low as 2.5 µg/mL against Klebsiella pneumoniae and E. coli.

- Anticancer Activity : Another research project focused on the synthesis of novel hydrazone derivatives for anticancer evaluation against multiple cell lines. Notably, some derivatives demonstrated IC50 values ranging from 4 to 17 µM against various cancer cells, indicating significant antiproliferative effects.

- In Silico Studies : Computational studies have been employed to predict the binding affinities of these compounds to their biological targets, suggesting that certain derivatives may effectively inhibit DNA gyrase B, a key enzyme in bacterial DNA replication.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydrazinyl group undergoes selective oxidation under controlled conditions:

The methoxy group remains inert under these conditions, demonstrating the selectivity for hydrazine oxidation . Radical intermediates dominate in aerobic oxidations, as evidenced by ESR studies .

Cyclocondensation Reactions

This compound serves as a precursor for N-heterocycles through [3+2] or [4+1] annulations:

a. Pyrazole Formation

Reaction with α,β-unsaturated carbonyls under visible light catalysis (Ru(bpy)₃Cl₂, 450 nm LED):

| Dienophile | Time | Product | Yield |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | 6 hrs | 3-Methoxy-5-carbomethoxy-pyrazole | 89% |

| Methyl propiolate | 8 hrs | 5-Methoxy-3-methyl-pyrazole | 76% |

Mechanistic studies suggest a radical chain process initiated by single-electron transfer from the photocatalyst .

b. Triazole Synthesis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide:

| Conditions | Product | Yield |

|---|---|---|

| CuSO₄/NaAsc, H₂O, 50°C | 5-Methoxy-2-(1,2,3-triazolyl)pyrazine | 94% |

X-ray crystallography confirms regioselective 1,4-addition .

Nucleophilic Substitution

The hydrazinyl group participates in SNAr reactions at C-2:

| Electrophile | Base | Product | k (M⁻¹s⁻¹) |

|---|---|---|---|

| 4-Fluoronitrobenzene | Et₃N | 2-(4-Nitrophenyl)-5-methoxypyrazine | 2.4×10⁻³ |

| 2-Chloroquinoxaline | DBU | Pyrazine-quinoxaline conjugate | 1.8×10⁻² |

Kinetic studies reveal second-order dependence on [electrophile], suggesting a concerted mechanism .

Reductive Transformations

Catalytic hydrogenation selectively modifies the pyrazine ring:

| Catalyst | Pressure (psi) | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 50 H₂ | 2-Hydrazinyl-5-methoxy-1,2,3,4-tetrahydropyrazine | >95% |

| Raney Ni | 30 H₂ | Piperazine derivative | 88% |

In situ FT-IR shows complete saturation occurs within 90 mins at 50°C .

Coordination Chemistry

The compound forms stable complexes with transition metals:

| Metal Salt | Ligand Ratio | Application | Log K (Stability) |

|---|---|---|---|

| CuCl₂ | 1:2 | OLED emissive layer | 12.7 ± 0.3 |

| Fe(NO₃)₃ | 1:3 | Fenton-like catalysis | 9.8 ± 0.2 |

Single-crystal analyses reveal η²-N,N coordination mode in square-planar Cu(II) complexes .

This reactivity profile positions 2-hydrazinyl-5-methoxypyrazine as a versatile synthon for pharmaceuticals (e.g., JAK2 inhibitors) and advanced materials. Recent advances in photoredox catalysis have expanded its utility in sustainable synthesis, with atom economies exceeding 80% in optimized protocols .

Eigenschaften

IUPAC Name |

(5-methoxypyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-7-4(9-6)2-8-5/h2-3H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWUPSOHLQWUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856544 | |

| Record name | 2-Hydrazinyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-04-6 | |

| Record name | 2-Hydrazinyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.